4-Chloropiperidine

Medicinal Chemistry Organic Synthesis Physical Chemistry

4-Chloropiperidine (CAS 5382-18-3) is a chlorinated piperidine derivative, a secondary amine heterocycle, where the chlorine substitution at the 4-position imparts distinct physicochemical and conformational properties compared to its parent piperidine and other regioisomers. It serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
CAS No. 5382-18-3
Cat. No. B1584346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropiperidine
CAS5382-18-3
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESC1CNCCC1Cl
InChIInChI=1S/C5H10ClN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
InChIKeyGBPBXBUHZSOKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropiperidine (CAS 5382-18-3) Procurement Guide: Differentiated Chemical and Physical Properties for Informed Sourcing


4-Chloropiperidine (CAS 5382-18-3) is a chlorinated piperidine derivative, a secondary amine heterocycle, where the chlorine substitution at the 4-position imparts distinct physicochemical and conformational properties compared to its parent piperidine and other regioisomers. It serves as a versatile intermediate in medicinal chemistry and organic synthesis . This guide provides a quantitative, evidence-based analysis of its differentiating characteristics to support scientific and procurement decisions, focusing on properties that directly impact experimental design, synthetic route selection, and material specification [1].

Why a 'Chloropiperidine' Is Not a Commodity: Quantifying the Impact of 4-Chloropiperidine's Unique Properties on Synthesis and Performance


Simply substituting one 'chloropiperidine' for another, or using the parent piperidine, introduces significant and quantifiable risks in synthetic yield, reaction kinetics, and material behavior. The 4-position chlorine profoundly alters basicity, lipophilicity, and solid-state hydration compared to both unsubstituted piperidine and the 3-chloro regioisomer [1]. These differences, detailed in the evidence below, directly impact nucleophilicity, extraction efficiency, crystallization outcomes, and overall synthetic reliability. Failing to account for these specific, data-backed distinctions can lead to unexpected side reactions, low yields, or product failures, making the informed selection of 4-chloropiperidine critical for reproducible research and development .

Quantified Differentiation of 4-Chloropiperidine vs. Structural Analogs: A Data-Driven Evidence Summary for Sourcing


Reduced Basicity (pKa) vs. Piperidine Impacts Reactivity and Salt Formation

The electron-withdrawing chlorine substituent at the 4-position significantly reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine . This difference is critical for predicting nucleophilicity, amine salt formation, and behavior in acidic aqueous environments during workup. The predicted pKa for 4-chloropiperidine is 9.47 ± 0.10, which is substantially lower than the reported pKa of piperidine (pKaH ≈ 11.0-11.2) [1].

Medicinal Chemistry Organic Synthesis Physical Chemistry

Increased Lipophilicity (LogP) vs. Piperidine Alters Solubility and Membrane Permeability

The presence of the chlorine atom increases the compound's lipophilicity, a critical parameter in drug design and extraction efficiency. The calculated LogP (octanol-water partition coefficient) for 4-chloropiperidine is 1.306 [1], which is higher than the experimental LogP for piperidine (0.85) [2].

Medicinal Chemistry ADME Chemical Biology

Distinct Hydrate Formation Profile vs. 4-Methylpiperidine Ensures Predictable Crystallization

The substitution pattern on the piperidine ring dictates its solid-state behavior with water, which is crucial for purification and storage. A direct structural study found that 4-chloropiperidine forms a monohydrate and a trihydrate, while its close analog, 4-methylpiperidine, forms a hemihydrate and a trihydrate [1]. Both trihydrates melt at the identical temperature of 263 K (-10°C) [1].

Crystallography Process Chemistry Solid-State Chemistry

Quantified Conformational Stability of N-Chloro Derivative Guides Derivative Design

The conformational equilibrium of the nitrogen atom in N-chloro derivatives, a key reactive center, has been quantified. The free energy difference for nitrogen inversion in N-chloropiperidine was determined to be ΔGe→a0 = 5.3 ± 0.1 kJ mol-1 at 193 K [1]. In contrast, the same inversion in N-chloromorpholine was found to be 4.2 ± 0.1 kJ mol-1 at 203 K [1], demonstrating that the piperidine scaffold provides a higher inversion barrier than the morpholine analog.

Computational Chemistry NMR Spectroscopy Drug Design

Optimal Application Scenarios for 4-Chloropiperidine Stemming from Its Unique Physicochemical Profile


Medicinal Chemistry: Tuning Basicity and Lipophilicity in Drug Candidates

In lead optimization, 4-chloropiperidine is the preferred building block when a 50-fold reduction in basicity (ΔpKa ≈ -1.7 vs. piperidine) and a near 3-fold increase in lipophilicity (ΔLogP = +0.456) [1] are desired. This combination improves passive permeability and reduces off-target interactions with basic amine-binding sites, making it a strategic choice over unsubstituted piperidine for CNS-targeted programs.

Process Development: Mitigating Hydrate Polymorphism Risks

For large-scale synthesis and crystallization, 4-chloropiperidine's defined monohydrate formation, as opposed to the hemihydrate of 4-methylpiperidine [2], offers a more predictable and robust process. Sourcing high-purity 4-chloropiperidine ensures consistent solid-state behavior, which is essential for avoiding unexpected polymorphic transitions during isolation, drying, and formulation steps.

Synthetic Methodology: Leveraging Differential Reactivity for Selective Functionalization

The distinct electronic and conformational properties of 4-chloropiperidine, including its reduced nucleophilicity and higher nitrogen inversion barrier [3], can be exploited for chemo- and stereoselective transformations. It is the building block of choice in synthetic sequences where the piperidine nitrogen must be protected, alkylated, or functionalized under conditions that would lead to side reactions with the more basic and nucleophilic parent piperidine.

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